molecular formula C15H18N4O3 B3046064 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 1189749-41-4

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B3046064
CAS No.: 1189749-41-4
M. Wt: 302.33
InChI Key: QAHSZULTTKLWLU-UHFFFAOYSA-N
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Description

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of triazolopyridine derivatives and piperidine under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction may produce reduced forms of the compound with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met kinase, by binding to the active site and preventing substrate access. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit multiple kinases and its potential for use in various therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-oxo-4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-13(4-5-14(21)22)18-9-6-11(7-10-18)15-17-16-12-3-1-2-8-19(12)15/h1-3,8,11H,4-7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHSZULTTKLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157033
Record name γ-Oxo-4-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-41-4
Record name γ-Oxo-4-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-Oxo-4-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid
4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid
4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid
4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid
4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid
4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid

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